mechanism of action of (2E)-3-(1H-indol-2-yl)prop-2-enoic acid in vitro
mechanism of action of (2E)-3-(1H-indol-2-yl)prop-2-enoic acid in vitro
An In-Depth Technical Guide to the Putative In Vitro Mechanism of Action of (2E)-3-(1H-indol-2-yl)prop-2-enoic Acid
Abstract
(2E)-3-(1H-indol-2-yl)prop-2-enoic acid is a member of the indole acrylic acid class of compounds, a scaffold of significant interest in medicinal chemistry. While direct in vitro studies on this specific isomer are limited in the public domain, its structural similarity to a host of well-characterized indole derivatives allows for the formulation of a putative mechanism of action. This technical guide synthesizes findings from related indole-based molecules to propose and detail potential biological activities, molecular targets, and signaling pathways. We will explore hypothesized anti-inflammatory, anticancer, and immunomodulatory effects, providing detailed experimental protocols for their investigation in an in vitro setting. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this and similar indole compounds.
Introduction and Molecular Profile
The indole ring is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] (2E)-3-(1H-indol-2-yl)prop-2-enoic acid, also known as indole-2-acrylic acid, possesses this core indole nucleus linked to a propenoic acid side chain. This structural arrangement suggests a potential for diverse molecular interactions and subsequent cellular effects. Based on extensive research into structurally related indole derivatives, we can hypothesize several key mechanisms of action for this compound.
This guide will focus on three primary putative mechanisms:
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Anti-inflammatory and Immunomodulatory Activity: Drawing parallels with other indole-propionic and -acrylic acids that modulate inflammatory pathways.[4][5][6]
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Antiproliferative and Pro-apoptotic Activity: Based on the demonstrated anticancer effects of various indole derivatives.[1][7][8]
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Enzyme Inhibition: A common mode of action for indole-containing small molecules.[8][9]
Putative Anti-inflammatory and Immunomodulatory Mechanisms
A significant body of evidence points to the anti-inflammatory and immunomodulatory potential of indole derivatives.[5][6][10] We hypothesize that (2E)-3-(1H-indol-2-yl)prop-2-enoic acid may exert similar effects through the modulation of key signaling pathways.
Inhibition of Pro-inflammatory Mediators
One of the most direct mechanisms of anti-inflammatory action is the suppression of pro-inflammatory mediators. We propose that (2E)-3-(1H-indol-2-yl)prop-2-enoic acid may inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in response to inflammatory stimuli like lipopolysaccharide (LPS).
A related indole-based chalcone has been shown to reverse the increased levels of ROS, PGE2, NO, and COX-2 activity in LPS-activated macrophages.[4] Similarly, certain indole-acrylamide derivatives have demonstrated significant inhibitory effects on the COX-2 enzyme.[1]
Modulation of the NF-κB and TLR4 Signaling Pathways
The anti-inflammatory effects of many natural and synthetic compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. We hypothesize that (2E)-3-(1H-indol-2-yl)prop-2-enoic acid may prevent the nuclear translocation of NF-κB, thereby downregulating the expression of its target pro-inflammatory genes. This action could be initiated by interfering with upstream signaling components such as Toll-like receptor 4 (TLR4).[4]
Caption: Putative inhibition of the NF-κB signaling pathway.
Activation of Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR)
Indole propionic acid, a metabolite produced by gut microbiota, is known to regulate intestinal immunity by activating the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[5][6] These nuclear receptors play crucial roles in maintaining immune homeostasis and gut barrier integrity. It is plausible that (2E)-3-(1H-indol-2-yl)prop-2-enoic acid could act as a ligand for these receptors, leading to the regulation of immune cell function and inhibition of inflammatory responses.[5][6]
Putative Antiproliferative and Pro-apoptotic Mechanisms
The indole scaffold is a common feature in many anticancer agents.[1][2][3][7][8] We postulate that (2E)-3-(1H-indol-2-yl)prop-2-enoic acid may exhibit antiproliferative activity against various cancer cell lines through the induction of apoptosis and inhibition of key cellular machinery.
Induction of Reactive Oxygen Species (ROS) and Apoptosis
A potential mechanism for the anticancer activity of (2E)-3-(1H-indol-2-yl)prop-2-enoic acid is the induction of oxidative stress. Certain (2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate derivatives have been shown to enhance the levels of reactive oxygen species (ROS) in cancer cells, leading to apoptosis through the activation of proteins like Bax and cleaved-caspase 3.[7]
Caption: Hypothesized ROS-induced apoptotic pathway.
Inhibition of Thioredoxin Reductase (TrxR) and Tubulin Polymerization
Thioredoxin reductase (TrxR) is a key enzyme in the cellular antioxidant system and is often overexpressed in cancer cells. Inhibition of TrxR can lead to increased oxidative stress and apoptosis.[7] Some indole derivatives have been identified as inhibitors of both TrxR and tubulin polymerization, another validated anticancer target.[8] The inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
| Related Compound | Target | IC50 | Reference |
| Indole-coumarin derivative C7 | Tubulin Polymerization | 0.81 µM | [8] |
| Indole-coumarin derivative C7 | TrxR | 3.728 µM | [8] |
| (2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate 8c | TrxR | Not specified | [7] |
Putative Enzyme Inhibition
The indole nucleus can interact with the active sites of various enzymes, leading to their inhibition.
Tryptophan Synthetase Inhibition
Indoleacrylic acid has been shown to inhibit tryptophan synthetase, an enzyme crucial for the biosynthesis of tryptophan.[9] This inhibition can lead to the accumulation of upstream metabolites and a depletion of tryptophan, which can impact cell growth.[9]
Other Potential Enzyme Targets
The versatility of the indole scaffold allows for the inhibition of a wide range of enzymes. Studies on various indole derivatives have revealed inhibitory activity against histone deacetylases (LSD1), enzymes involved in gluconeogenesis (FBPase), and RNA methylation enzymes (METTL3-14).[8]
| Related Compound | Target Enzyme | IC50 | Reference |
| Indole derivative C1 | LSD1 | 0.050 µM | [8] |
| Indole derivative C2 | FBPase | 0.10 µM | [8] |
| Indole derivative C5 | METTL3-14 | 2.81 µM | [8] |
Proposed In Vitro Experimental Workflows
To validate the hypothesized mechanisms of action for (2E)-3-(1H-indol-2-yl)prop-2-enoic acid, a series of in vitro experiments are proposed.
Workflow for Assessing Anti-inflammatory Activity
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